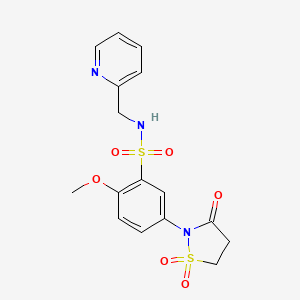

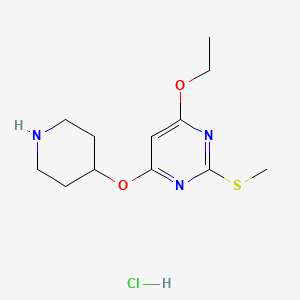

![molecular formula C11H13N3O3 B2714958 (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine CAS No. 329695-69-4](/img/structure/B2714958.png)

(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine, also known as NPHNO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPHNO is a nitric oxide (NO) donor, which means that it releases NO when metabolized in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.

科学的研究の応用

Electrochemical Behavior and Applications

The study on the electrochemical behavior of unsymmetrical dihydropyridines, which share structural similarities with the nitrophenyl and hydroxylamine groups, highlights their potential in electrochemical applications. These compounds exhibit unique electrochemical reductions and oxidations, leading to various cyclic compounds depending on the medium's acidity or basicity. Such behavior suggests possible applications in developing novel electrochemical sensors or organic synthesis methodologies through electrochemically induced transformations (David et al., 1995).

Synthesis of Pyrrolidine N-oxides

Research on the synthesis of pyrrolidine N-oxides via the reverse-Cope elimination presents a method for creating pyrrolidine derivatives, which could be related to the pyrrolidin-1-yl group in the compound of interest. The efficient synthesis of these N-oxides hints at potential applications in creating novel pharmaceuticals or agrochemicals, where pyrrolidine structures are often key components for biological activity (Hanrahan & Knight, 1998).

Nitric Oxide Synthase Inhibition

The inhibition of neuronal nitric oxide synthase (NOS) to prevent MPTP-induced parkinsonism in baboons demonstrates the therapeutic potential of compounds affecting nitric oxide (NO) pathways. Although the direct relation to "(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine" is not established, the involvement of nitro and hydroxylamine groups in NO modulation suggests possible research applications in neuroprotection or understanding NO's role in neurological disorders (Hantraye et al., 1996).

Antioxidant Properties of Nitroxides

Studies on the stability and antioxidant properties of nitroxides provide insights into the potential applications of nitro and hydroxylamine derivatives as radioprotectants or in oxidative stress-related disease treatment. The behavior of nitroxides and their hydroxylamine counterparts in reacting with radicals suggests a promising area of research for compounds with similar functional groups, focusing on mitigating oxidative damage in biological systems (Samuni et al., 2002).

特性

IUPAC Name |

(NE)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAFCQXXESLFJC-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)

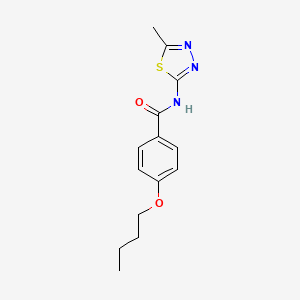

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)

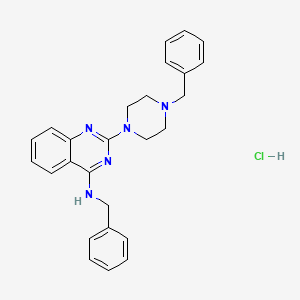

![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)

![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)

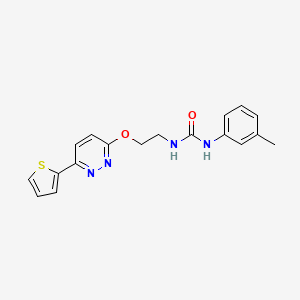

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)